molecular formula C13H10F3NO3 B13684096 Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate

Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate

Cat. No.: B13684096
M. Wt: 285.22 g/mol
InChI Key: VLAFKSIPZKHMHH-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate is a synthetic organic compound belonging to the class of isoxazole derivatives, a five-membered heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The molecular structure features an oxazole ring system substituted at the 2-position with a phenyl group and at the 5-position with a trifluoromethyl (CF₃) group, while the 4-position is occupied by an ethoxycarbonyl ester moiety. The presence of the trifluoromethyl group is a key structural motif, known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules, thereby increasing their potential as lead compounds. Isoxazole derivatives are recognized as privileged scaffolds in pharmacology and are found in several commercially available drugs. They exhibit a wide spectrum of biological activities, including immunosuppressive, anti-inflammatory, anticancer, and antimicrobial properties. Specifically, compounds with the trifluoromethylphenylisoxazole structure have been investigated as regulators of immune functions. Some derivatives demonstrate potent immunosuppressive activities in vivo, capable of suppressing humoral and cellular immune responses, with efficacy comparable to established reference drugs. Their mechanism of action may involve the modulation of cytokine production (such as TNF-α and IL-6) and the induction of pro-apoptotic pathways in immune cells, as suggested by studies on related isoxazole[5,4-e]triazepine derivatives. This compound serves as a versatile building block for the synthesis of more complex molecules. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or undergo further transformations, facilitating the exploration of structure-activity relationships (SAR). It is intended for research applications only, specifically in pharmaceutical development, chemical biology, and as a key intermediate in the synthesis of novel bioactive compounds targeting various therapeutic areas. Please Note: This product is intended for research purposes only and is not designed for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

ethyl 2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-19-12(18)9-10(13(14,15)16)20-11(17-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAFKSIPZKHMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Process:

  • Generation of Nitrile Oxide Intermediate:
    Nitrile oxides are generated in situ from hydroxylamine derivatives, typically hydroxylamine hydrochloride, in the presence of oxidants or under microwave irradiation, often in a solvent mixture such as DMF/i-PrOH at elevated temperatures (~90°C).
    Research references:,.

  • Cycloaddition with Phenyl-Substituted Alkynes:
    The nitrile oxide reacts with phenyl-acetylene derivatives to form the isoxazole ring, incorporating the phenyl group at the 2-position.
    This step is facilitated under microwave conditions to enhance yield and reduce reaction time.

  • Introduction of Trifluoromethyl Group at the 5-Position:
    The trifluoromethyl group is introduced either via the nitrile oxide precursor or through subsequent substitution reactions on the formed isoxazole ring, often using trifluoromethyl reagents or salts like trifluoromethyl iodide or trifluoromethyl sulfonates.

Advantages:

  • Metal-free, environmentally friendly.
  • High regioselectivity and yields (~50-70%).

Multi-Step Synthesis via Esterification and Cyclization

An alternative, more classical route involves initial formation of ester intermediates followed by ring closure:

Step 1: Synthesis of Ethyl 2-Phenyl-4,5-Dihydro-1,3-oxazole-4-carboxylate

  • Starting Material:
    Ethyl acetoacetate reacts with phenylhydrazine derivatives to form hydrazones.

  • Cyclization:
    Cyclization occurs under acidic conditions, often with polyphosphoric acid or phosphoryl chloride, to form the oxazole ring with phenyl substitution at the 2-position.

Step 2: Introduction of Trifluoromethyl Group

  • Electrophilic Trifluoromethylation:
    The trifluoromethyl group is introduced at the 5-position via electrophilic trifluoromethylation reagents such as Togni's reagent or trifluoromethyl iodide, often under radical conditions or with catalysts like copper salts.

Step 3: Ester Hydrolysis and Final Functionalization

  • Ester Hydrolysis:
    The ester group can be hydrolyzed to the corresponding acid, then re-esterified or directly converted to the carboxylate form.

Step 4: Final Esterification

  • Re-esterification:
    The acid is re-esterified with ethanol in the presence of acid catalysts such as sulfuric acid to afford Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate .

Alternative Synthesis via 1,3-Dipolar Cycloaddition of Nitrile Oxides (Metal-Free Route)

Recent advances favor metal-free routes, especially for pharmaceutical applications:

Advantages:

  • Environmentally friendly.
  • High yields and regioselectivity.

Research Insights:

  • Studies indicate yields of 50-70% with microwave assistance, emphasizing efficiency and scalability.

Data Table Summarizing Preparation Methods

Method Key Reagents & Conditions Advantages References
Nitrile oxide cycloaddition Hydroxylamine derivatives, phenylacetylene, trifluoromethyl reagents Metal-free, regioselective, high yield ,
Multi-step esterification & cyclization Ethyl acetoacetate, phenylhydrazine, acids, trifluoromethyl reagents Classical, versatile, well-documented US20030139606A1,
Microwave-assisted synthesis Hydroxylamine hydrochloride, solvents (DMF/i-PrOH), microwave heating Rapid, high-yield, eco-friendly ,

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Core Variations: Oxazole vs. Thiazole

Example Compound : Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate (CAS 175277-03-9)

  • Core Structure : Thiazole (sulfur at position 1) vs. oxazole (oxygen at position 1).
  • Impact :
    • Thiazoles exhibit greater π-electron delocalization due to sulfur’s lower electronegativity compared to oxygen, altering reactivity in cross-coupling reactions .
    • Thiazole derivatives often show enhanced thermal stability, as seen in synthesis procedures requiring prolonged heating (e.g., 5 hours on a water bath for thiazole formation vs. shorter times for oxazoles) .

Substituent Position and Functional Group Variations

Table 1: Substituent Effects on Oxazole Derivatives
Compound Name Substituent at Position 2 Substituent at Position 4 Substituent at Position 5 Key Properties
Target Compound Phenyl Ethyl carboxylate CF₃ High lipophilicity; electron-deficient oxazole core
Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate () Cl CF₃ Ethyl carboxylate Chlorine acts as a leaving group, enabling nucleophilic substitution
Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate (CAS 1520255-28-0) Methyl CF₃ Ethyl carboxylate Increased steric hindrance at position 2 reduces reactivity in coupling reactions
Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate () 4-Methoxyphenyl Ethyl carboxylate H Methoxy group enhances electron density, improving solubility in polar solvents
Key Observations:
  • Trifluoromethyl Positioning : CF₃ at position 5 (target) vs. position 4 () redistributes electron density, affecting electrophilic substitution patterns.
  • Functional Group Reactivity : Chlorine at position 2 () allows for further functionalization, whereas phenyl or methyl groups limit reactivity .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) : The CF₃ group in the target compound reduces electron density at the oxazole core, favoring nucleophilic attack at position 4 .
  • Steric Hindrance : Methyl or phenyl groups at position 2 (e.g., ) hinder access to reactive sites, whereas smaller substituents like chlorine () improve reactivity .

Biological Activity

Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique oxazole ring structure, which contributes to its biological activity. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The trifluoromethyl group can increase binding affinity to specific enzymes or receptors, enhancing the compound's efficacy in biological systems.
  • Cellular Pathways : The oxazole ring can participate in hydrogen bonding, influencing various cellular processes such as apoptosis and cell cycle regulation .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. This compound has been shown to induce apoptosis in cancer cells through the activation of caspases, leading to DNA fragmentation and cell cycle arrest .

Table 1: Anticancer Activity Data

CompoundCell LineEC50 (nM)GI50 (nM)Mechanism of Action
This compoundDLD-1 (Colorectal)270229Apoptosis via caspase activation
Similar Oxazole DerivativeVariousVariesVariesInduction of apoptosis

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structural features allow it to disrupt bacterial cell membranes and inhibit growth effectively.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus62.5
Similar Oxazole DerivativeEscherichia coli125

Case Studies and Research Findings

  • Study on Apoptosis Induction : A study demonstrated that this compound effectively induced apoptosis in human colorectal cancer cells, with significant tumor growth inhibition observed in xenograft models .
  • Antibacterial Efficacy : Another investigation highlighted the compound's ability to inhibit biofilm formation in Enterococcus faecium, showcasing its potential as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the phenyl moiety could enhance biological activity, suggesting pathways for future drug development .

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